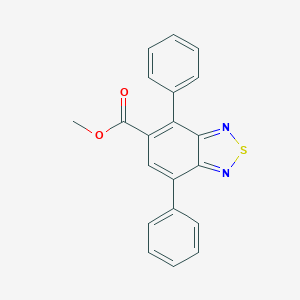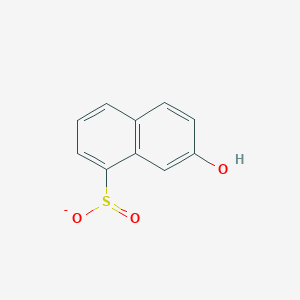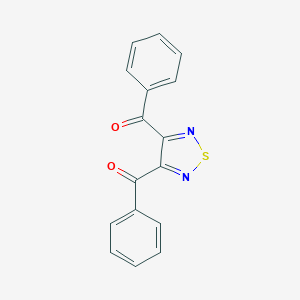![molecular formula C19H14ClNO B282125 9-(4-Chlorophenyl)-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole](/img/structure/B282125.png)
9-(4-Chlorophenyl)-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(4-Chlorophenyl)-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole, also known as TTA-1, is a synthetic compound that has been widely studied for its potential therapeutic applications. TTA-1 belongs to the class of acenaphthene derivatives and has been shown to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties.
Mecanismo De Acción
The mechanism of action of 9-(4-Chlorophenyl)-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole involves the inhibition of various signaling pathways involved in inflammation and angiogenesis. 9-(4-Chlorophenyl)-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole has been shown to inhibit the activation of NF-κB, which is a key regulator of the inflammatory response. 9-(4-Chlorophenyl)-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole also inhibits the expression of VEGF, a growth factor that is essential for angiogenesis.
Biochemical and Physiological Effects:
9-(4-Chlorophenyl)-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole has been shown to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are key mediators of the inflammatory response. 9-(4-Chlorophenyl)-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole has also been shown to inhibit the proliferation and migration of cancer cells, making it a potential therapeutic agent for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 9-(4-Chlorophenyl)-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole in lab experiments include its high purity and yield, which makes it suitable for use in various assays. 9-(4-Chlorophenyl)-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole has also been extensively studied, and its mechanism of action is well understood. However, the limitations of using 9-(4-Chlorophenyl)-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Direcciones Futuras
There are several future directions for the study of 9-(4-Chlorophenyl)-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole. One potential application is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. 9-(4-Chlorophenyl)-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole has also shown promise as a potential therapeutic agent for cancer treatment, and further studies are needed to determine its efficacy in vivo. Additionally, the development of 9-(4-Chlorophenyl)-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole analogs with improved pharmacological properties could lead to the development of more effective therapeutic agents.
Métodos De Síntesis
The synthesis of 9-(4-Chlorophenyl)-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole involves the reaction of 9-acenaphthenone with 4-chloroaniline in the presence of an acid catalyst. The resulting intermediate is then treated with sodium hydride and 2-bromoethanol to yield the final product. The synthesis of 9-(4-Chlorophenyl)-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole has been optimized to obtain high yields and purity, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
9-(4-Chlorophenyl)-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory properties by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. 9-(4-Chlorophenyl)-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Propiedades
Fórmula molecular |
C19H14ClNO |
|---|---|
Peso molecular |
307.8 g/mol |
Nombre IUPAC |
9-(4-chlorophenyl)-8,9a-dihydro-6bH-acenaphthyleno[1,2-d][1,3]oxazole |
InChI |
InChI=1S/C19H14ClNO/c20-13-7-9-14(10-8-13)21-11-22-19-16-6-2-4-12-3-1-5-15(17(12)16)18(19)21/h1-10,18-19H,11H2 |
Clave InChI |
CGZXQIFYJMIPIY-UHFFFAOYSA-N |
SMILES |
C1N(C2C(O1)C3=CC=CC4=C3C2=CC=C4)C5=CC=C(C=C5)Cl |
SMILES canónico |
C1N(C2C(O1)C3=CC=CC4=C3C2=CC=C4)C5=CC=C(C=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



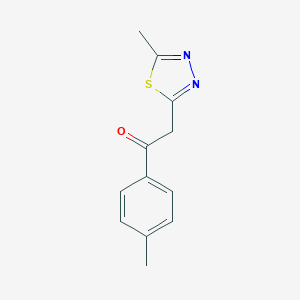

![5-phenyl-3-({4-[(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methyl]-1-piperazinyl}methyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B282045.png)
![4,5-Dihydrobenzo[k]acephenanthrylen-7-yl phenyl ether](/img/structure/B282046.png)
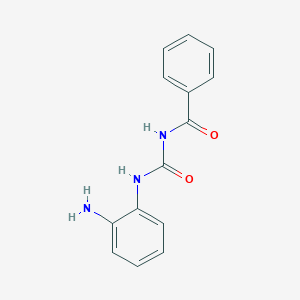


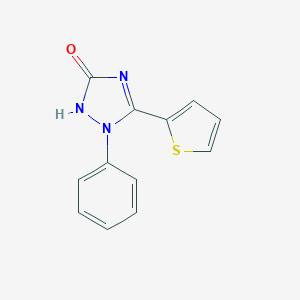
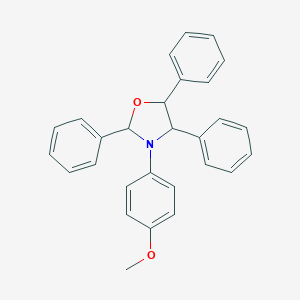
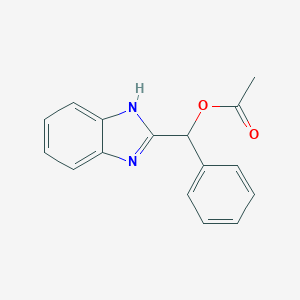
![methyl (1S,11R,12R,13S)-13-methyl-1,11-diphenyl-14-thia-2,9-diazatetracyclo[9.2.1.0~2,10~.0~3,8~]tetradeca-3,5,7,9-tetraene-12-carboxylate](/img/structure/B282062.png)
